

Application Note: ^{13}C NMR Analysis of Methyl 5-methylfuran-3-carboxylate

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Compound of Interest

Compound Name: Methyl 5-methylfuran-3-carboxylate

Cat. No.: B1324432

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INTRODUCTION:

Methyl 5-methylfuran-3-carboxylate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural integrity and purity are paramount for the quality and efficacy of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (^{13}C) NMR, is a powerful analytical technique for the structural elucidation of organic molecules by providing detailed information about the carbon skeleton.^[1] ^[2] This application note provides a comprehensive protocol for the ^{13}C NMR analysis of **Methyl 5-methylfuran-3-carboxylate**, including data interpretation and experimental workflow.

Chemical Structure:

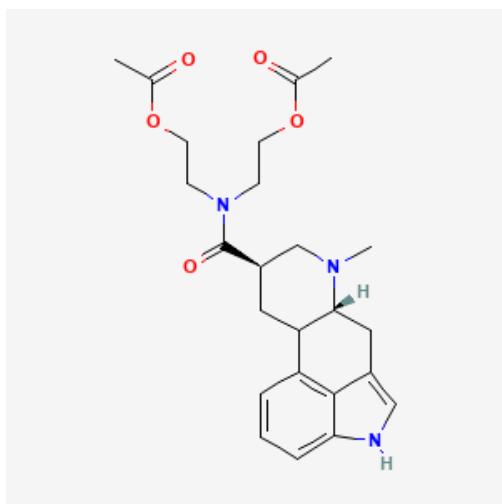


Figure 1. Structure of **Methyl 5-methylfuran-3-carboxylate**

Predicted ^{13}C NMR Spectral Data

The chemical shifts in ^{13}C NMR spectroscopy are sensitive to the electronic environment of each carbon atom.^[3] For furan derivatives, the carbon atoms of the furan ring typically resonate at specific ranges, with α -carbons (C2 and C5) appearing at approximately 142.8 ppm and β -carbons (C3 and C4) at around 109.8 ppm in the unsubstituted furan.^[4] Substituents on the ring cause predictable shifts in these resonances.^[4]

The following table summarizes the predicted ^{13}C NMR chemical shifts for **Methyl 5-methylfuran-3-carboxylate**. These values are estimated based on the principles of substituent effects on furan rings.

Carbon Atom	Predicted Chemical Shift (δ) in ppm	Description
C2	~145	Furan ring α -carbon, adjacent to oxygen
C3	~115	Furan ring β -carbon, attached to the carboxylate group
C4	~110	Furan ring β -carbon, attached to a hydrogen
C5	~155	Furan ring α -carbon, attached to the methyl group
C=O	~165	Carbonyl carbon of the ester
O-CH ₃	~52	Methyl carbon of the ester
C ₅ -CH ₃	~14	Methyl carbon attached to the furan ring

Experimental Protocol

A standard protocol for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum is outlined below.

1. Sample Preparation:

- Ensure the sample of **Methyl 5-methylfuran-3-carboxylate** is of high purity to avoid interference from impurities.[4]
- Accurately weigh approximately 20-50 mg of the sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the spectrum at 0 ppm.[1]

2. Instrument Setup and Calibration:

- The ^{13}C NMR spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Tune and match the probe for the ^{13}C frequency.
- Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.^[1]
- Shim the magnetic field to achieve optimal homogeneity and resolution.^[1]

3. Data Acquisition:

- A standard pulse sequence for a proton-decoupled ^{13}C NMR experiment (e.g., zgpg30 on Bruker instruments) should be used.^[1]
- Set the spectral width to cover the expected range of chemical shifts for organic molecules (typically 0-220 ppm).^[5]
- The number of scans (ns) should be set to achieve an adequate signal-to-noise ratio, which depends on the sample concentration.^[1] Due to the low natural abundance of ^{13}C (1.1%), a larger number of scans is typically required compared to ^1H NMR.^[2]
- Employ a relaxation delay (d1) of 1-2 seconds for qualitative spectra to allow for sufficient relaxation of the carbon nuclei between pulses.^[1] For quantitative analysis, a longer relaxation delay (at least 5 times the longest T1) is necessary.^[2]

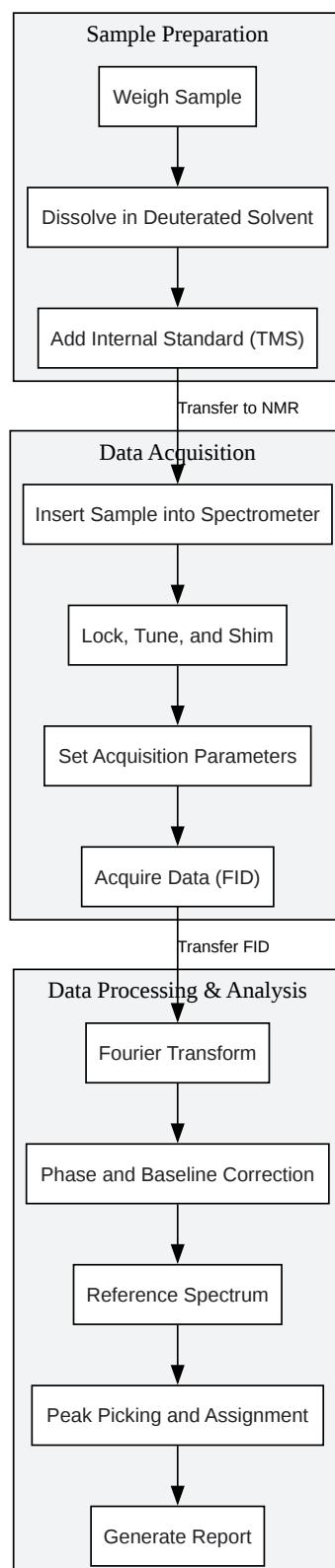
4. Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.^[1]
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.^[1]
- Perform baseline correction to obtain a flat baseline.^[1]

- Reference the spectrum by setting the TMS peak to 0.0 ppm or using the known chemical shift of the deuterated solvent.[1]
- Integrate the signals if quantitative analysis is required, although routine ^{13}C NMR is generally not quantitative without specific experimental setups.

Experimental Workflow

The following diagram illustrates the logical workflow for the ^{13}C NMR analysis of **Methyl 5-methylfuran-3-carboxylate**.



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